C26H52N2O4

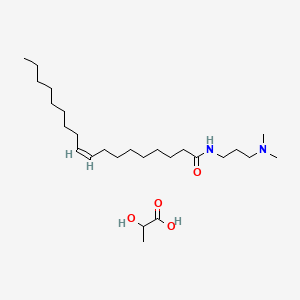

Oleamidopropyl dimethylamine lactate

CAS No.: 69898-44-8

Cat. No.: VC17103641

Molecular Formula: C23H46N2O.C3H6O3

C26H52N2O4

Molecular Weight: 456.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69898-44-8 |

|---|---|

| Molecular Formula | C23H46N2O.C3H6O3 C26H52N2O4 |

| Molecular Weight | 456.7 g/mol |

| IUPAC Name | (Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide;2-hydroxypropanoic acid |

| Standard InChI | InChI=1S/C23H46N2O.C3H6O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3;1-2(4)3(5)6/h11-12H,4-10,13-22H2,1-3H3,(H,24,26);2,4H,1H3,(H,5,6)/b12-11-; |

| Standard InChI Key | VRTUIPADMRQBPL-AFEZEDKISA-N |

| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O |

| Canonical SMILES | CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C.CC(C(=O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

ODML is an amidoamine-based compound synthesized through the amidation of oleic acid with 3,3-dimethylaminopropylamine, followed by esterification with lactic acid. This process yields a molecule with distinct functional groups:

-

A hydrophobic oleic acid-derived hydrocarbon chain.

-

A hydrophilic dimethylaminopropylamine group.

-

A lactate moiety contributing to solubility and stability.

The molecular formula is C₂₃H₄₆N₂O₃, with a molecular weight of 398.63 g/mol . Its IUPAC name is (Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide lactate, reflecting the geometric isomerism of the oleic acid component .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₄₆N₂O₃ | |

| CAS Number | 109-28-4 (base compound) | |

| Solubility | Water-soluble (cationic form) | |

| Stability | pH-dependent; degrades at >50°C |

Synthesis and Industrial Production

Synthesis Pathway

ODML is synthesized in two stages:

-

Amidation: Oleic acid reacts with 3,3-dimethylaminopropylamine to form oleamidopropyl dimethylamine.

-

Esterification: The intermediate is treated with lactic acid to introduce the lactate group.

Critical parameters include temperature control (60–80°C) and pH adjustment (4.5–5.5) to prevent side reactions.

Scalability and Challenges

Industrial production faces challenges such as:

-

Byproduct Formation: Excess lactic acid may lead to esterification of oleic acid, reducing yield.

-

Purification: Removing unreacted amines requires fractional distillation or ion-exchange chromatography .

Functional Mechanisms and Performance

Surfactant Activity

ODML reduces surface tension at concentrations as low as 0.1%, enabling efficient dirt dispersion and foaming . Its cationic nature promotes adsorption onto keratin in hair, reducing static and improving manageability.

Conditioning Efficacy

In vitro studies demonstrate ODML’s ability to increase hair tensile strength by 15–20% compared to untreated controls. This is attributed to electrostatic interactions between the cationic surfactant and anionic hair proteins .

Applications Across Industries

Table 2: Industrial and Cosmetic Uses of ODML

Emerging Uses

-

Petroleum Additives: ODML serves as a corrosion inhibitor in lubricants, reducing wear by 30–40% .

-

Flotation Agents: Enhances quartz sand separation in mining operations via selective adsorption .

| Hazard Category | Classification | Source |

|---|---|---|

| Skin Corrosion/Irritation | Category 1 (18.2% of reports) | |

| Eye Damage | Category 1 (92.3%) | |

| Aquatic Toxicity | Acute/Chronic 1 |

Regulatory Status

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume